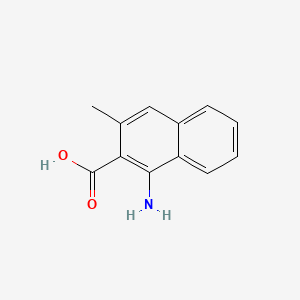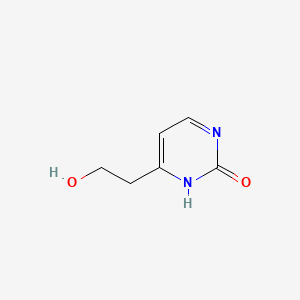![molecular formula C7H2FNO3 B573834 2-Fluorofuro[3,4-b]pyridine-5,7-dione CAS No. 168546-46-1](/img/structure/B573834.png)
2-Fluorofuro[3,4-b]pyridine-5,7-dione
Overview
Description
2-Fluorofuro[3,4-b]pyridine-5,7-dione is a heterocyclic compound that belongs to the class of fused pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to DNA bases such as adenine and guanine, which contributes to their effectiveness in various biological activities . The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorofuro[3,4-b]pyridine-5,7-dione typically involves the fluorination of furo[3,4-b]pyridine-5,7-dione. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields . These methods are optimized for efficiency and cost-effectiveness in producing the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorofuro[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation reactions can produce higher oxidation state compounds.
Scientific Research Applications
2-Fluorofuro[3,4-b]pyridine-5,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Fluorofuro[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, such as enzymes and receptors, by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of key enzymes involved in disease pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Furo[3,4-b]pyridine-5,7-dione: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoropyridine: Similar in structure but lacks the fused furan ring, leading to different reactivity and applications.
Fluorinated Pyridines: A broader class of compounds with varying degrees of fluorination and biological activities.
Uniqueness: 2-Fluorofuro[3,4-b]pyridine-5,7-dione is unique due to its fused ring structure and the presence of a fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-fluorofuro[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2FNO3/c8-4-2-1-3-5(9-4)7(11)12-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHSFYRVYMRSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)OC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


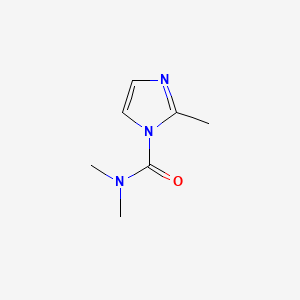

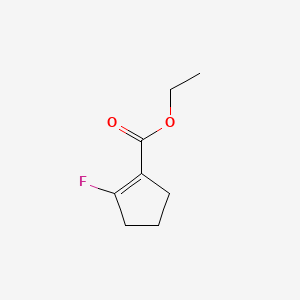
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B573759.png)
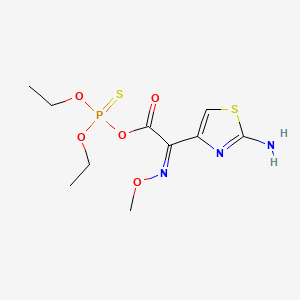
![8H-[1,3]dioxino[5,4-f][1,3]benzothiazole](/img/structure/B573763.png)
